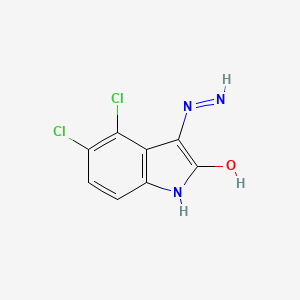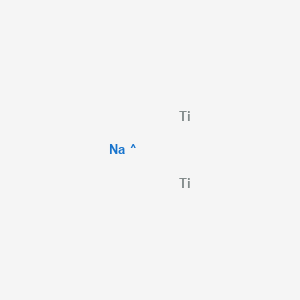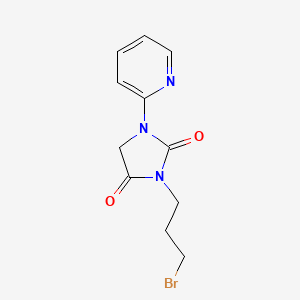
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromopropyl group attached to the imidazolidine ring and a pyridinyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine or its derivatives.
Bromopropylation: The final step involves the bromination of the propyl group, which can be carried out using reagents such as phosphorus tribromide or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions (e.g., room temperature to 80°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
科学研究应用
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
作用机制
The mechanism of action of 3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyridinyl group can participate in π-π interactions or hydrogen bonding, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(3-Chloropropyl)-1-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromopropyl)-1-(pyridin-3-yl)imidazolidine-2,4-dione: Similar structure but with the pyridinyl group attached at a different position.
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
Uniqueness
3-(3-Bromopropyl)-1-(pyridin-2-yl)imidazolidine-2
属性
CAS 编号 |
652992-40-0 |
|---|---|
分子式 |
C11H12BrN3O2 |
分子量 |
298.14 g/mol |
IUPAC 名称 |
3-(3-bromopropyl)-1-pyridin-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN3O2/c12-5-3-7-14-10(16)8-15(11(14)17)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2 |
InChI 键 |
GYUWFSGFDIGPIE-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=N2)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)

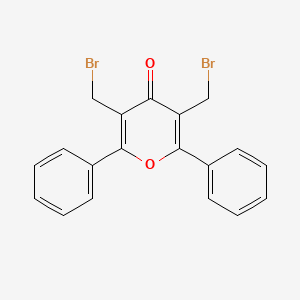
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
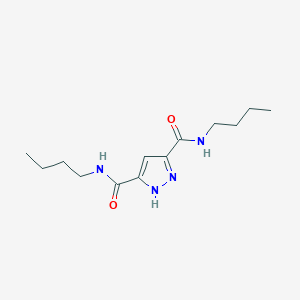
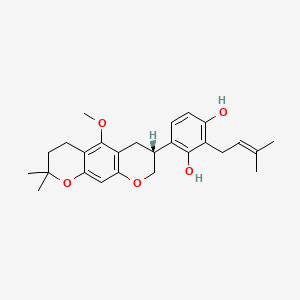
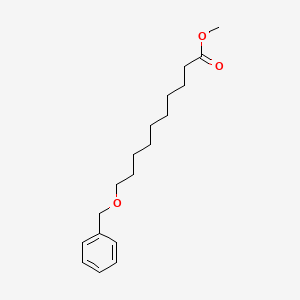
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)


